N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethoxyphenethylamine with 3,5-dimethylbenzoyl chloride under basic conditions to form the intermediate amide. This intermediate is then subjected to further reactions to introduce the butanamide moiety, often involving alkylation and subsequent amide formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and aromatic rings play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide is unique due to its specific substitution pattern on the aromatic rings and the presence of the butanamide moiety
Properties
Molecular Formula |
C23H31NO3 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,5-dimethylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C23H31NO3/c1-16-10-17(2)12-20(11-16)13-18(3)14-23(25)24-9-8-19-6-7-21(26-4)22(15-19)27-5/h6-7,10-12,15,18H,8-9,13-14H2,1-5H3,(H,24,25) |
InChI Key |
LRBAQNBZJDKANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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